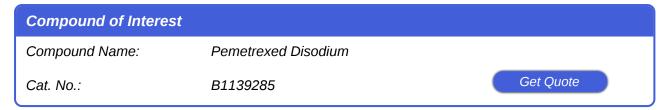


Pemetrexed Disodium: Application Notes and Protocols for In Vivo Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Pemetrexed Disodium** in in vivo xenograft models. Pemetrexed is a multi-targeted antifolate agent that inhibits key enzymes involved in purine and pyrimidine synthesis, making it a crucial tool in oncology research.[1][2][3][4]

Mechanism of Action

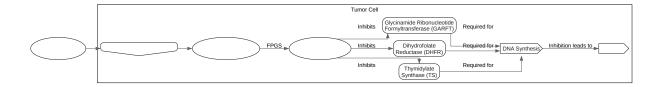
Pemetrexed functions as a multi-targeted antifolate by disrupting essential metabolic pathways for DNA and RNA synthesis.[1] Upon entering the cell, facilitated by transporters like the reduced folate carrier (RFC), it is converted into its active polyglutamated form. This active form inhibits several key enzymes:

- Thymidylate Synthase (TS): Crucial for the synthesis of thymidine, a necessary component of DNA.
- Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine synthesis pathway.



 Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): Another enzyme involved in purine synthesis.

Inhibition of these enzymes leads to the depletion of nucleotide pools, resulting in S-phase arrest of the cell cycle and subsequent apoptosis.



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Caption: Pemetrexed Mechanism of Action. Max Width: 760px.

In Vivo Xenograft Study Protocols

The following protocols are generalized from various studies and should be adapted to specific experimental needs.

Materials

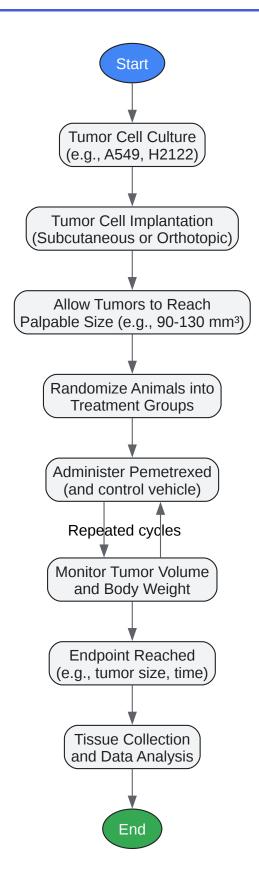
- Pemetrexed Disodium (e.g., Alimta®)
- Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Appropriate animal models (e.g., athymic nude mice, BALB/c mice)
- Tumor cells for implantation (e.g., A549, H2122, MC38)
- Matrigel (optional, for subcutaneous injection)



- Standard animal housing and handling equipment
- Calipers for tumor measurement
- Syringes and needles for injection

Experimental Workflow





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Caption: General Xenograft Experimental Workflow. Max Width: 760px.



Detailed Protocol: Subcutaneous Xenograft Model

- Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).
 Allow a one-week acclimatization period.
- Tumor Cell Implantation:
 - Harvest tumor cells during their logarithmic growth phase.
 - \circ Resuspend cells in sterile saline or PBS, optionally with Matrigel (1:1 ratio), to a final concentration of 1-5 x 10⁶ cells per 100-200 μ L.
 - Inject the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Begin monitoring tumor growth 3-4 days post-implantation.
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 90-130 mm³), randomize mice into treatment and control groups (n=5-10 per group).
- Pemetrexed Preparation and Administration:
 - Reconstitute Pemetrexed Disodium in sterile saline.
 - Administer the solution via intraperitoneal (i.p.) injection.
- Dosing and Schedule:
 - Dosage and schedule can vary depending on the tumor model and study goals. Refer to the table below for examples.
 - A common schedule is once daily for 5 consecutive days, followed by a 2-day break.



- Monitoring During Treatment:
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - Observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- Endpoint and Data Analysis:
 - The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant toxicity.
 - At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various published studies using Pemetrexed in xenograft models.

Table 1: Pemetrexed Monotherapy in Xenograft Models



Cell Line	Animal Model	Pemetrexed Dose and Schedule	Route	Tumor Growth Inhibition (%)	Reference
A549 (NSCLC)	Athymic Nude Mice	100 mg/kg, once a week	i.p.	Significant inhibition (p < 0.01)	
H2122 (NSCLC)	Athymic Nude Mice	100, 200, 300 mg/kg/day for 10 doses	i.p.	12-18 day tumor growth delay	
MC38 (Colon)	C57BL/6 Mice	50 mg/kg, 5 days on/2 days off	i.p.	30	
MC38 (Colon)	C57BL/6 Mice	100 mg/kg, 5 days on/2 days off	i.p.	52	
CT26 (Colorectal)	BALB/c Mice	2.1 mg/kg, once daily for 3 days	i.v.	Reduced tumor growth	
Myc1 (Medulloblast oma)	Mice	200 mg/kg, two doses (day 3 & 10)	i.v.	7-day increase in median survival	

Table 2: Pemetrexed in Combination Therapy Xenograft Models



Cell Line	Animal Model	Combinatio n Treatment	Route	Outcome	Reference
A549 (NSCLC)	Athymic Nude Mice	Pemetrexed (100 mg/kg, weekly) + Simvastatin (20 mg/kg, daily)	i.p. / oral	Enhanced tumor inhibition vs. Pemetrexed alone (p < 0.05)	
A549 (NSCLC)	Orthotopic Nude Mice	Pemetrexed (150 mg/kg, twice weekly) + Metformin (250 mg/kg/day)	i.p. / oral	Additive inhibitory effects on tumor growth	
H2122 (NSCLC)	Athymic Nude Mice	Pemetrexed (100 mg/kg, daily) followed by Gemcitabine (30 mg/kg)	i.p.	~14-day tumor growth delay, better than single agents	
Myc1 (Medulloblast oma)	Mice	Pemetrexed (200 mg/kg) + Gemcitabine (60 mg/kg), two cycles	i.v.	18-day increase in median survival	

Important Considerations

- Vitamin Supplementation: To mitigate toxicities such as myelosuppression and mucositis, supplementation with folic acid and vitamin B12 is often recommended and has been shown not to adversely affect efficacy in some tumor types.
- Toxicity: Monitor animals closely for signs of toxicity. Body weight loss exceeding 15-20% may necessitate a dose reduction or cessation of treatment.



- Pharmacokinetics: Pemetrexed is rapidly eliminated, primarily through the kidneys, with a half-life of approximately 3.5 hours in patients with normal renal function.
- Histology: The efficacy of Pemetrexed can be dependent on the histological subtype of the tumor. It has shown greater activity in non-squamous non-small cell lung cancer (NSCLC).

This document is intended to serve as a guide. Researchers should always refer to the primary literature and institutional guidelines when designing and conducting animal experiments.

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